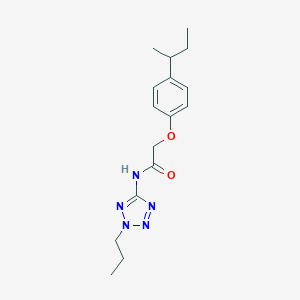![molecular formula C20H25N3O2 B251557 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, also known as MPAA, is a synthetic compound that has shown potential as a drug candidate for various medical applications.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has also been shown to bind to specific receptors such as the dopamine D2 receptor and the 5-HT1A receptor.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects such as reducing the expression of pro-inflammatory cytokines, increasing the expression of anti-inflammatory cytokines, inhibiting the growth and proliferation of cancer cells, and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in lab experiments is its ability to selectively target specific signaling pathways and receptors. However, one of the limitations of using 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide research, including further studies on its mechanism of action, optimization of its chemical structure for improved efficacy and safety, and evaluation of its potential use in combination with other drugs for synergistic effects. Additionally, 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide could be studied for its potential use in other medical applications such as cardiovascular disease and metabolic disorders.
In conclusion, 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic compound that has shown potential as a drug candidate for various medical applications. Its mechanism of action involves the inhibition of specific signaling pathways and receptors, and it has been shown to have various biochemical and physiological effects. While there are advantages to using 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in lab experiments, its potential toxicity and side effects need to be carefully evaluated. There are several future directions for 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide research, which could lead to the development of new and effective therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves the reaction of 3-methylphenol with 4-(4-methylpiperazin-1-yl)benzaldehyde followed by the addition of acetic anhydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
Formule moléculaire |
C20H25N3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H25N3O2/c1-16-4-3-5-19(14-16)25-15-20(24)21-17-6-8-18(9-7-17)23-12-10-22(2)11-13-23/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
Clé InChI |
IQOFJVHRODOSDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251474.png)
![4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251477.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)


![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)